(4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[2-(4-methylphenyl)tetrazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-15-5-8-18(9-6-15)27-23-20(22-24-27)21(28)26-12-10-25(11-13-26)19-14-16(2)4-7-17(19)3/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXQHMXGWFZXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone , also known as BDBM54563, is a novel organic molecule that has garnered attention due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including enzyme inhibition, receptor interactions, and therapeutic implications.
Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit specific enzymes, particularly those related to cancer and neurodegenerative diseases. For instance, it has shown an EC50 value of approximately 4.39 µM against Ras-related protein Rab-7a, indicating significant inhibitory potential in cellular signaling pathways associated with tumor progression and metastasis .
Receptor Interactions
The compound has been investigated for its interactions with various receptors. Research indicates that it may act as a partial agonist at serotonin receptors (5HT4), which are implicated in mood regulation and gastrointestinal function. This interaction suggests potential applications in treating disorders like depression and irritable bowel syndrome .
Study 1: Antioxidant Activity
A study conducted on similar tetrazole derivatives demonstrated that they exhibit substantial antioxidant activity measured through the DPPH assay. The derivatives were found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Study 2: Antihypertensive Properties
Another relevant investigation focused on the antihypertensive effects of related compounds. The results indicated that certain derivatives could significantly lower blood pressure in experimental models, suggesting that the tetrazole moiety may play a role in cardiovascular health .
Data Tables
| Biological Activity | Assay Type | IC50/EC50 (µM) | Target |
|---|---|---|---|
| Enzyme Inhibition | Cell-based assay | 4.39 | Rab-7a |
| Antioxidant Activity | DPPH Assay | Not specified | Free Radicals |
| Antihypertensive Effect | Blood Pressure Assay | Not specified | Cardiovascular System |
The biological activity of this compound is likely mediated through its structural interactions with target proteins. The piperazine ring facilitates binding with various receptors via hydrogen bonding and hydrophobic interactions, while the tetrazole group may enhance binding affinity due to its electron-withdrawing properties.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step pathways, including nucleophilic substitutions, coupling reactions, and cyclizations. Key steps include:
- Piperazine functionalization : Reacting 2,5-dimethylphenylpiperazine precursors with activated carbonyl intermediates under anhydrous conditions (e.g., dichloromethane or dimethylformamide as solvents) .
- Tetrazole ring formation : Utilizing [2+3] cycloaddition between nitriles and sodium azide, requiring precise temperature control (60–80°C) and catalysts like ammonium chloride .
- Methanone linkage : Coupling piperazine and tetrazole moieties via a carbonyl bridge, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) in inert atmospheres .
Critical reaction parameters include solvent polarity (DMF preferred for polar intermediates), temperature gradients (±5°C tolerance), and catalyst loadings (5–10 mol%) to minimize side products .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural elucidation : High-resolution NMR (¹H/¹³C) to confirm substituent positions on the piperazine and tetrazole rings. For example, aromatic protons on the p-tolyl group appear as a singlet (δ 7.2–7.4 ppm), while methyl groups on the 2,5-dimethylphenyl moiety resolve as doublets (δ 2.3–2.5 ppm) .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients (70:30 to 90:10 v/v) .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ peak at m/z 418) .
Q. What functional groups influence its reactivity and biological interactions?
- Piperazine ring : Acts as a hydrogen bond donor/acceptor, influencing receptor binding (e.g., serotonin or dopamine receptors) .
- Tetrazole moiety : Enhances metabolic stability and mimics carboxylate groups in pharmacophores, contributing to electrostatic interactions .
- p-Tolyl group : Hydrophobic interactions with aromatic residues in enzyme active sites, as demonstrated in docking studies .
Advanced Research Questions
Q. How can contradictions in spectral data during characterization be resolved?
- Cross-validation : Combine 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For instance, NOESY correlations can distinguish between ortho/meta substituents on the dimethylphenyl group .
- Isotopic labeling : Use ¹⁵N-labeled intermediates to trace nitrogen atoms in the tetrazole ring, simplifying assignment .
- Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to validate bond geometries .
Q. What strategies optimize purification to enhance yield and purity?
- Chromatography : Flash chromatography with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) for intermediates; preparative HPLC for the final product .
- Recrystallization : Use solvent pairs like ethanol/water (for polar impurities) or toluene/heptane (for nonpolar byproducts) .
- TLC monitoring : Pre-stained silica plates with iodine vapor to track reaction progress and isolate fractions with Rf = 0.4–0.6 .
Q. How are structure-activity relationships (SAR) established for this compound?
- Analog synthesis : Modify substituents on the piperazine (e.g., electron-withdrawing groups at the 4-position) or tetrazole (e.g., halogen substitutions) to assess potency shifts .
- Biological assays : Test analogs in receptor-binding assays (e.g., radioligand displacement for 5-HT₁A receptors) and measure IC₅₀ values to correlate structural changes with activity .
- Computational SAR : Molecular dynamics simulations to predict binding free energies (ΔG) and identify critical residues in target proteins .
Q. How to design environmental fate studies for this compound?
- Degradation pathways : Use OECD 301B guidelines to assess biodegradability in aqueous media (pH 7.4, 25°C) with activated sludge inoculum .
- Partition coefficients : Measure log Kow (octanol-water) via shake-flask method to predict bioaccumulation potential .
- Photolysis studies : Expose to UV light (λ = 290–400 nm) and monitor degradation products via LC-MS/MS .
Q. How can solubility challenges in experimental assays be addressed?
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro assays to maintain solubility without cytotoxicity .
- Prodrug derivatization : Introduce phosphate or ester groups to enhance aqueous solubility, with enzymatic cleavage in biological systems .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
